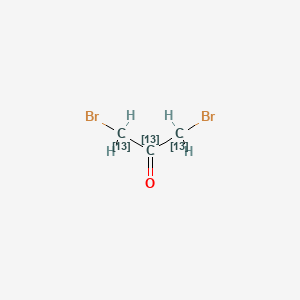
1,3-dibromo(1,2,3-13C3)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo(1,2,3-13C3)propan-2-one is a brominated organic compound with the molecular formula C3H4Br2O. It is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,2,3-13C3)propan-2-one can be synthesized through the bromination of propanone (acetone) using bromine in the presence of a catalyst. The reaction typically involves the addition of bromine to the carbonyl group of propanone, followed by the substitution of hydrogen atoms with bromine atoms at the 1 and 3 positions. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The process includes the use of bromine and a suitable solvent, such as carbon tetrachloride, to facilitate the reaction. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo(1,2,3-13C3)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo(1,2,3-13C3)propan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 1,3-dihydroxy(1,2,3-13C3)propan-2-one.
Reduction: 1,3-dibromo(1,2,3-13C3)propan-2-ol.
Oxidation: this compound oxide.
Scientific Research Applications
1,3-Dibromo(1,2,3-13C3)propan-2-one is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is used in labeling studies to track metabolic pathways and enzyme activities.
Medicine: It is used in the development of brominated pharmaceuticals and as a precursor in drug synthesis.
Industry: The compound is used in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,2,3-13C3)propan-2-one involves the interaction of its bromine atoms with nucleophiles. The bromine atoms act as electrophilic centers, making the compound reactive towards nucleophilic substitution reactions. The carbonyl group in the molecule also plays a role in its reactivity, allowing it to participate in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A similar brominated compound used as a fumigant and in organic synthesis.
1,3-Dibromopropane: Another brominated compound used in the synthesis of polymers and other organic compounds.
1,2,3-Tribromopropane: A compound with three bromine atoms used in organic synthesis and as a flame retardant.
Uniqueness
1,3-Dibromo(1,2,3-13C3)propan-2-one is unique due to its isotopic labeling with carbon-13, which makes it valuable in research applications involving nuclear magnetic resonance (NMR) spectroscopy. The presence of carbon-13 allows for detailed studies of molecular structures and reaction mechanisms.
Properties
CAS No. |
1313734-85-8 |
|---|---|
Molecular Formula |
C3H4Br2O |
Molecular Weight |
218.85 g/mol |
IUPAC Name |
1,3-dibromo(1,2,3-13C3)propan-2-one |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i1+1,2+1,3+1 |
InChI Key |
LQQKDSXCDXHLLF-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13C](=O)[13CH2]Br)Br |
Canonical SMILES |
C(C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















